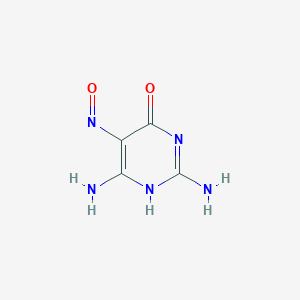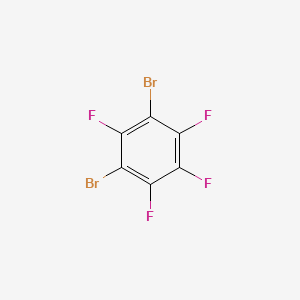
5-(2,6-Dichlorophenyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dichlorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₆Cl₂O₂. It is characterized by a furan ring substituted with a 2,6-dichlorophenyl group and an aldehyde functional group at the 2-position of the furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) in the presence of a 2,6-dichlorobenzene . This reaction typically occurs under mild conditions and yields the desired aldehyde in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Dichlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(2,6-Dichlorophenyl)furan-2-carboxylic acid.
Reduction: 5-(2,6-Dichlorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(2,6-Dichlorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,4-Dichlorophenyl)furan-2-carbaldehyde: Similar structure but with chlorine atoms at different positions on the phenyl ring.
5-(2,5-Dichlorophenyl)furan-2-carbaldehyde: Another isomer with chlorine atoms at the 2 and 5 positions.
5-(2-Chlorophenyl)furan-2-carbaldehyde: Contains only one chlorine atom on the phenyl ring.
Uniqueness
5-(2,6-Dichlorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions may enhance its stability and alter its interaction with biological targets compared to its isomers .
Propriétés
IUPAC Name |
5-(2,6-dichlorophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-8-2-1-3-9(13)11(8)10-5-4-7(6-14)15-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKLPZGLXLERDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B7724060.png)
![4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7724068.png)

